molecular formula C24H31N5O3 B14805733 Piperidino-acetildenafil

Piperidino-acetildenafil

Cat. No.: B14805733
M. Wt: 437.5 g/mol
InChI Key: WCERXYNKYYPLJB-UHFFFAOYSA-N
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Description

Piperidino-acetildenafil is an unapproved phosphodiesterase type 5 (PDE5) inhibitor structurally analogous to sildenafil and acetildenafil. It is classified as a "designer drug" due to its emergence in illicit erectile dysfunction products, where modifications to approved drug structures aim to circumvent regulatory detection . The compound features a pyrazolo[4,3-d]pyrimidine core, similar to acetildenafil, but substitutes the piperazine ring with a piperidine moiety.

Properties

Molecular Formula

C24H31N5O3

Molecular Weight

437.5 g/mol

IUPAC Name

5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C24H31N5O3/c1-4-9-18-21-22(28(3)27-18)24(31)26-23(25-21)17-14-16(10-11-20(17)32-5-2)19(30)15-29-12-7-6-8-13-29/h10-11,14,22H,4-9,12-13,15H2,1-3H3

InChI Key

WCERXYNKYYPLJB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2C1=NC(=NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCCCC4)OCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperiacetildenafil involves several steps, starting with the preparation of the core pyrazolopyrimidinone structure. This is typically achieved through a series of condensation reactions involving appropriate starting materials.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Piperiacetildenafil undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the piperidine ring, affecting the compound’s activity.

    Reduction: Reduction reactions can alter the nitrogen-containing functional groups.

    Substitution: Common in the modification of the pyrazolopyrimidinone core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions include various derivatives of Piperiacetildenafil, which are often studied for their altered biological activities .

Scientific Research Applications

Piperiacetildenafil is primarily used in scientific research to study the effects of PDE5 inhibition. Its applications include:

Mechanism of Action

Piperiacetildenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to increased levels of cyclic GMP in smooth muscle cells, resulting in muscle relaxation and increased blood flow. The primary molecular target is the PDE5 enzyme, and the pathway involves the nitric oxide (NO)-cyclic GMP signaling cascade .

Comparison with Similar Compounds

Core Structural Features

Piperidino-acetildenafil shares the pyrazolo[4,3-d]pyrimidine backbone common to PDE5 inhibitors like sildenafil and vardenafil. Key structural distinctions lie in its substituents:

  • Piperidine group : Replaces the piperazine ring in acetildenafil, reducing nitrogen content and altering basicity .
  • Ethoxy-phenylacetyl side chain : Similar to acetildenafil but linked to piperidine instead of piperazine, affecting receptor binding .

Comparative Table: Structural and Physicochemical Properties

Compound Core Structure Substituent Group Molecular Formula Predicted logP* Solubility (mg/mL)*
This compound Pyrazolo[4,3-d]pyrimidine Piperidine-acetyl C25H33N5O3 (inferred) ~3.2 <0.1
Acetildenafil Pyrazolo[4,3-d]pyrimidine N-ethylpiperazine-acetyl C25H34N6O3 2.8 0.15
Sildenafil Pyrazolo[4,3-d]pyrimidine Methylpiperazine-sulfonyl C22H30N6O4S 1.9 3.6
Vardenafil Imidazo[5,1-f]triazinone Ethylpiperazine-acetyl C23H32N6O4S 2.1 0.7
Hydroxyacetildenafil Pyrazolo[4,3-d]pyrimidine Hydroxyethylpiperazine-acetyl C25H34N6O4S 2.5 0.2

Binding Affinity and Selectivity

This compound’s piperidine group may reduce PDE5 binding affinity compared to piperazine-containing analogs like acetildenafil, as piperazine’s dual nitrogen atoms enhance hydrogen bonding with the enzyme’s active site .

Metabolic and Toxicity Profiles

  • Toxicity: Unlike approved PDE5 inhibitors, this compound lacks clinical safety data. Illicit formulations often contain inconsistent doses, increasing risks of hypotension, priapism, and cardiovascular events .

Regulatory and Analytical Challenges

Analytical methods such as LC-MS/MS are required for detection, as highlighted in AOAC SMPR guidelines for PDE5 inhibitor analogs .

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